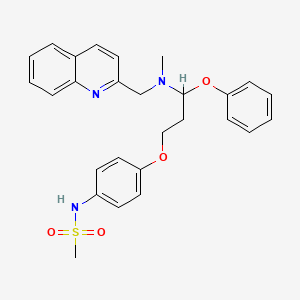

N-(4-(Phenyloxy-3-(methyl-(2-quinolinylmethyl)amino)propoxy)phenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Way 123223 is a bioactive chemical.

Activité Biologique

The compound N-(4-(Phenyloxy-3-(methyl-(2-quinolinylmethyl)amino)propoxy)phenyl)methanesulfonamide , also known as WAY-123,223, is a sulfonamide derivative with notable biological activity, particularly in the field of cardiovascular pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of WAY-123,223

WAY-123,223 was synthesized through a series of chemical reactions that involved the coupling of various functional groups. The synthesis typically includes:

- Formation of the Quinoline Derivative : The quinoline moiety is synthesized via standard methods of heterocyclic chemistry.

- Amine Modification : The methylation of the quinoline nitrogen to introduce the methyl group.

- Sulfonamide Formation : The final step involves the reaction of the amine with methanesulfonyl chloride to form the sulfonamide linkage.

This synthetic pathway ensures a high yield and purity of the final product, which is crucial for subsequent biological evaluations.

Class III Antiarrhythmic Activity

Research indicates that WAY-123,223 exhibits significant class III antiarrhythmic properties. In vitro studies conducted on isolated canine Purkinje fibers demonstrated that this compound selectively blocks potassium channels, prolonging action potential duration without affecting conduction velocity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the quinoline and phenoxy groups significantly influence biological activity. For instance:

- Substituent Variations : Altering the position or type of substituents on the phenoxy group can enhance or diminish antiarrhythmic effects.

- Quinoline Modifications : Changes to the methyl group on the quinoline nitrogen were shown to affect binding affinity and channel blocking efficacy.

The following table summarizes key findings from SAR studies:

| Compound Variant | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| WAY-123,223 | Phenyloxy + Quinoline | Class III antiarrhythmic | Selective K+ channel blocker |

| Variant A | Hydroxy substitution | Reduced activity | Less effective than WAY-123,223 |

| Variant B | Altered methyl group | Increased potency | Enhanced K+ channel affinity |

Other Biological Activities

In addition to its antiarrhythmic properties, WAY-123,223 has been investigated for its potential antiviral activity against SARS-CoV-2. Preliminary data suggest that it may inhibit viral replication by targeting key proteases involved in the viral life cycle .

Clinical Evaluations

Recent clinical evaluations have focused on the safety and efficacy of WAY-123,223 in animal models. Notably:

- Canine Models : In anesthetized dogs, WAY-123,223 showed a significant reduction in arrhythmia episodes during induced cardiac stress tests.

- Toxicology Studies : Toxicological assessments indicated a favorable safety profile with no observed adverse effects at therapeutic doses.

Pharmacokinetics

Pharmacokinetic studies reveal that WAY-123,223 has favorable absorption and distribution characteristics:

- Bioavailability : High oral bioavailability with rapid absorption rates.

- Metabolism : Primarily metabolized by liver enzymes with minimal interaction with cytochrome P450 pathways.

Propriétés

Numéro CAS |

137941-92-5 |

|---|---|

Formule moléculaire |

C21H25N3O4S |

Poids moléculaire |

415.5 g/mol |

Nom IUPAC |

N-[4-[(2S)-2-hydroxy-3-[methyl(quinolin-2-ylmethyl)amino]propoxy]phenyl]methanesulfonamide |

InChI |

InChI=1S/C21H25N3O4S/c1-24(13-18-8-7-16-5-3-4-6-21(16)22-18)14-19(25)15-28-20-11-9-17(10-12-20)23-29(2,26)27/h3-12,19,23,25H,13-15H2,1-2H3/t19-/m0/s1 |

Clé InChI |

DOUINBOCIFSYBA-IBGZPJMESA-N |

SMILES |

CN(CC1=NC2=CC=CC=C2C=C1)C(CCOC3=CC=C(C=C3)NS(=O)(=O)C)OC4=CC=CC=C4 |

SMILES isomérique |

CN(CC1=NC2=CC=CC=C2C=C1)C[C@@H](COC3=CC=C(C=C3)NS(=O)(=O)C)O |

SMILES canonique |

CN(CC1=NC2=CC=CC=C2C=C1)CC(COC3=CC=C(C=C3)NS(=O)(=O)C)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-(4-(phenyloxy-3-(methyl-(2-quinolinylmethyl)amino)propoxy)phenyl)methanesulfonamide WAY 123223 WAY 123223, (R)-isomer WAY-123,223 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.